

Technical Guide: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride**, a key intermediate in pharmaceutical research and organic synthesis. The document details its chemical and physical properties, applications in the development of Central Nervous System (CNS) therapeutics, and a representative synthetic protocol. This guide is intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug discovery.

Chemical and Physical Properties

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic building block utilized in the synthesis of more complex bioactive molecules.^[1] Its quantitative properties are summarized in the table below for ease of reference.

Property	Value
Molecular Weight	274.59 g/mol [1]
Molecular Formula	C ₁₁ H ₁₃ BrClN[1][2]
CAS Number	103855-00-1[1][2]
Purity	≥95%[1]
MDL Number	MFCD03412448[1]
Storage	Room temperature, under inert gas[1]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting the Central Nervous System (CNS).[1] Its structural framework is leveraged in creating compounds for studying receptor interactions and designing potential therapeutic agents for neurological disorders such as Parkinson's disease and schizophrenia.[1]

The tetrahydropyridine moiety is a common feature in compounds with dopaminergic activity.[3] [4] The structural similarity to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is used to induce Parkinsonism in animal models, suggests that **4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride** and its derivatives are of significant interest in neuropharmacological research.[5]

Experimental Protocol: Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines via Suzuki Coupling

The following is a representative protocol for the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines, a class of compounds to which 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine belongs. This method utilizes a Suzuki coupling reaction, a common and versatile method for forming carbon-carbon bonds.

Materials:

- Pyridine precursor (e.g., a suitable bromopyridine)
- Aryl boronic acid (e.g., 4-bromophenylboronic acid)
- Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)
- Base (e.g., potassium carbonate)
- Solvent (e.g., toluene and water mixture)
- Reducing agent (e.g., sodium borohydride) for subsequent reduction of the pyridine ring.

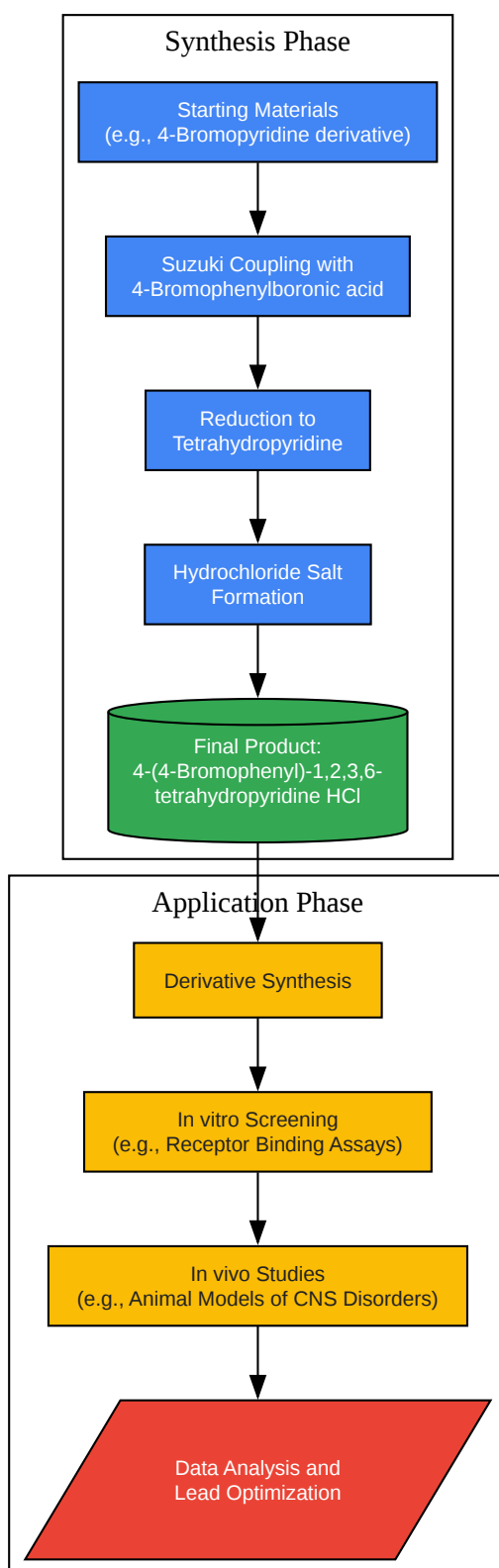
Procedure:

- Suzuki Coupling:
 - In a round-bottom flask, dissolve the pyridine precursor and the aryl boronic acid in a 1:1 mixture of toluene and water.
 - Add the palladium catalyst and the base to the mixture.
 - Reflux the reaction mixture overnight with vigorous stirring.
 - After cooling to room temperature, separate the organic layer.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-arylpyridine.
- N-Alkylation (if required) and Reduction:
 - The resulting arylpyridine can be N-alkylated if desired.
 - The arylpyridine is then reduced to the corresponding tetrahydropyridine using a suitable reducing agent like sodium borohydride.
- Formation of Hydrochloride Salt:
 - Dissolve the final tetrahydropyridine product in a suitable solvent (e.g., diethyl ether or ethanol).

- Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent use of **4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride** in a research context.



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Caption: Generalized workflow for the synthesis and application of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine HCl.

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